The compound is synthesized through various organic chemistry methods and is available for research purposes from several suppliers, including Smolecule and BenchChem. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of neuropharmacological agents.
This compound falls under the category of organic compounds with potential pharmacological significance. It can be classified as a derivative of isoquinoline and indole, which are known for their diverse biological activities.
The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one typically involves multi-step reactions that may include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents, catalysts) would depend on the precise synthetic pathway chosen.
The molecular structure of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 394.5 g/mol |
IUPAC Name | 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one |
SMILES | CC(C)(C)C(N1CCc2cc(c(cc2C1c1ccccc1)OC)OC)=O |
The presence of multiple functional groups such as carbonyl (propan-1-one) and methoxy contributes to its reactivity and potential biological interactions.
The chemical reactivity of this compound is influenced by its functional groups:
These reactions are crucial for understanding how the compound might interact with biological systems and its potential therapeutic effects.
The mechanism of action for 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one is not fully elucidated but may involve interactions with neurotransmitter systems. Research indicates that compounds with similar structures exhibit neuroprotective effects and anti-inflammatory properties. Investigations into binding affinities towards serotonin and dopamine receptors could provide insights into its pharmacodynamics.
The physical and chemical properties of this compound include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
Due to its structural characteristics, 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methyl-1H-indol-1-yl)propan-1-one has potential applications in:
The ongoing exploration of its biological activities may lead to significant advancements in pharmacological treatments .
CAS No.: 11104-40-8
CAS No.: 637004-63-8
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3